molecular formula C22H30N2O4 B045761 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 113777-33-6

8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B045761
CAS No.: 113777-33-6
M. Wt: 386.5 g/mol
InChI Key: HCVRCHQFYYZPHT-UHFFFAOYSA-N
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Description

MDL 72832, also known as 8-[4-(1,4-benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride, is a potent and selective ligand for the 5-hydroxytryptamine 1A (5-HT1A) receptor. This compound has been extensively studied for its stereospecific properties and its role in modulating various physiological responses, particularly those related to the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDL 72832 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

Industrial Production Methods: Industrial production of MDL 72832 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques .

Chemical Reactions Analysis

Types of Reactions: MDL 72832 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of MDL 72832, each with distinct pharmacological properties .

Scientific Research Applications

Pharmacological Applications

  • Adrenergic Receptor Modulation
    • Research has indicated that derivatives of 8-azaspiro[4.5]decane-7,9-dione exhibit selective antagonistic activity towards α1d-adrenergic receptors. This selectivity may lead to the development of new antihypertensive agents or treatments for conditions associated with adrenergic receptor dysregulation .
  • Anxiolytic Properties
    • Compounds similar to 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione have been studied for their anxiolytic effects. These compounds may function as anxiolytics by modulating neurotransmitter systems in the brain, potentially providing alternatives to existing treatments for anxiety disorders .
  • Neuroprotective Effects
    • Preliminary studies suggest that this class of compounds may offer neuroprotective benefits, which could be relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Adrenergic Antagonism Study
    • A study published in the Journal of Medicinal Chemistry highlighted the development of high-affinity antagonists derived from azaspiro compounds that selectively target α1d adrenergic receptors. The findings suggest potential applications in treating cardiovascular diseases by modulating vascular tone and blood pressure .
  • Anxiolytic Activity Assessment
    • In a comparative study on various azaspiro derivatives, researchers observed significant anxiolytic activity in animal models treated with specific derivatives of this compound. These results support further exploration into their clinical efficacy for anxiety-related disorders.

Mechanism of Action

MDL 72832 exerts its effects by selectively binding to the 5-HT1A receptor, a subtype of the serotonin receptor. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal activity. The compound exhibits both agonist and antagonist properties, depending on the specific receptor subtype and the physiological context .

Molecular Targets and Pathways:

Comparison with Similar Compounds

MDL 72832 is unique in its high selectivity and potency for the 5-HT1A receptor. Similar compounds include:

    Buspirone: Another 5-HT1A receptor agonist, used clinically for anxiety disorders.

    Ipsapirone: A selective 5-HT1A receptor agonist with similar pharmacological properties.

    8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A well-known 5-HT1A receptor agonist used in research.

Uniqueness: MDL 72832 stands out due to its stereospecificity and dual agonist-antagonist properties, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione, commonly known as buspirone, is a compound primarily recognized for its anxiolytic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 8-[4-(1,4-Benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
  • CAS Number : 11377-33-6
  • Molecular Formula : C22H30N2O4.HCl
  • Molecular Weight : 394.96 g/mol

Buspirone primarily functions as a partial agonist at the 5-HT1A serotonin receptor and is also known to act as a selective antagonist at the α1D-adrenoceptor . These interactions lead to significant modulation of serotonin pathways, which are crucial in regulating mood and anxiety levels.

Biochemical Interactions

  • Serotonin Receptors : Buspirone's partial agonism at the 5-HT1A receptor results in enhanced serotonergic neurotransmission, which is beneficial in alleviating anxiety symptoms.
  • Adrenergic Receptors : Its antagonistic action on α1D-adrenoceptors may contribute to its anxiolytic effects by reducing sympathetic nervous system activity.

Anxiolytic Effects

Clinical studies have demonstrated that buspirone effectively reduces anxiety without the sedative effects commonly associated with benzodiazepines. This makes it a favorable option for long-term management of anxiety disorders.

Case Studies

Several studies have highlighted the efficacy of buspirone:

  • A randomized controlled trial involving patients with generalized anxiety disorder (GAD) showed that buspirone significantly reduced anxiety scores compared to placebo over an 8-week period.
  • In a comparative study with benzodiazepines, buspirone was found to have a lower incidence of dependency and withdrawal symptoms.

Dosage and Administration

Buspirone is typically administered orally, with dosages ranging from 15 mg to 60 mg per day, divided into multiple doses. The onset of action may take several weeks, necessitating patient education regarding expectations.

Pharmacokinetics

Buspirone exhibits variable absorption rates and undergoes extensive hepatic metabolism via cytochrome P450 enzymes. Its half-life ranges from 2 to 11 hours, influencing dosing schedules.

Parameter Value
AbsorptionVariable
MetabolismHepatic (CYP3A4)
Half-life2 - 11 hours
ExcretionRenal

Safety and Side Effects

Buspirone is generally well-tolerated. Common side effects include dizziness, headache, and gastrointestinal disturbances. Unlike benzodiazepines, it has a low potential for abuse and dependency.

Properties

IUPAC Name

8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17/h1-2,7-8,17,23H,3-6,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVRCHQFYYZPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921187
Record name 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113777-33-6
Record name Mdl 72832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113777336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

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